N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
N-(4-fluorophenyl): This part of the molecule contains a fluorine-substituted phenyl ring.
2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]: The core structure consists of an imidazolidinone ring with various substituents. The methoxy groups and benzyl moiety contribute to its overall properties.
acetamide: The compound terminates with an acetamide functional group.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can infer potential methods based on similar structures. One approach could involve coupling a fluorophenyl amine with an appropriate imidazolidinone precursor.
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. research laboratories may synthesize it using custom protocols.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenyl rings and methoxy groups are susceptible to oxidation.
Reduction: Reduction of the imidazolidinone ring could yield interesting derivatives.
Substitution: The fluorine-substituted phenyl ring may undergo substitution reactions.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include modified imidazolidinones or substituted phenyl derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as potential drugs due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
Similar compounds include:
4-Benzyloxy-3-methoxybenzyl alcohol: Shares some structural features.
N-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-methoxyphenyl)amine: A related compound with a different core structure.
Properties
Molecular Formula |
C26H24FN3O5 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-34-21-12-10-20(11-13-21)30-25(32)23(15-24(31)28-19-8-6-18(27)7-9-19)29(26(30)33)16-17-4-3-5-22(14-17)35-2/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
ATOIQFGGJTUDQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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